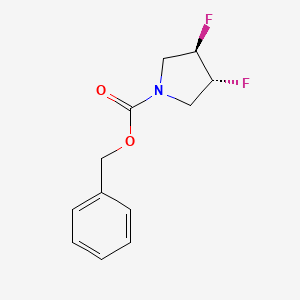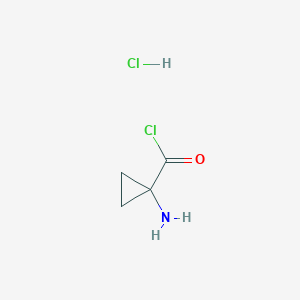
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride
Overview
Description
“1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is a chemical compound with the CAS Number: 874154-69-5 . It has a molecular weight of 156.01 .
Molecular Structure Analysis
The InChI code for “1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is 1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H . This code represents the molecular structure of the compound.
Scientific Research Applications
Chemical Synthesis
This compound is used in chemical synthesis . It’s a versatile reagent that can be used to introduce the aminocyclopropane carbonyl group into a variety of molecules .
Life Science Research
“1-Aminocyclopropane-1-carbonyl-chloride hydrochloride” is used in life science research . It can be used in the study of various biological processes and phenomena .
Chromatography and Mass Spectrometry
This compound is used in chromatography and mass spectrometry . These are analytical techniques used to separate, identify, and quantify components in a mixture .
Biosynthesis of Ethylene
It plays an important role in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous plant hormone that regulates a wide range of biological processes in plants .
Soil Microbiology
ACC can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon . Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases, which may have positive consequences on plant growth and stress tolerance .
Mechanism of Action
Target of Action
The primary target of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride is the enzyme 1-aminocyclopropane-1-carboxylate deaminase . This enzyme is found in Pseudomonas sp. (strain ACP), a type of bacteria .
Mode of Action
The compound interacts with its target enzyme, 1-aminocyclopropane-1-carboxylate deaminase, to catalyze a cyclopropane ring-opening reaction . This reaction results in the irreversible conversion of 1-aminocyclopropane-1-carboxylate (ACC) to ammonia and alpha-ketobutyrate .
Biochemical Pathways
The affected biochemical pathway involves the conversion of ACC to ethylene . This conversion is facilitated by the enzyme ACC oxidase . The compound’s action on 1-aminocyclopropane-1-carboxylate deaminase disrupts this pathway, preventing the formation of ethylene .
Pharmacokinetics
The compound’s interaction with its target enzyme suggests that it may be absorbed and distributed within the organism to reach its site of action .
Result of Action
The molecular effect of the compound’s action is the conversion of ACC to ammonia and alpha-ketobutyrate . This disrupts the normal biochemical pathway leading to the production of ethylene . On a cellular level, this can affect processes regulated by ethylene, such as plant growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Aminocyclopropane-1-carbonyl-chloride hydrochloride. For instance, soil microorganisms can use ACC as a source of nitrogen and carbon . Therefore, the presence and activity of these microorganisms in the environment could potentially affect the availability and action of the compound .
properties
IUPAC Name |
1-aminocyclopropane-1-carbonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKODUQUJMHCRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclopropane-1-carbonyl-chloride hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)


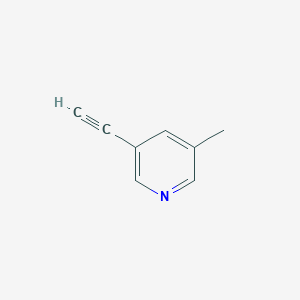

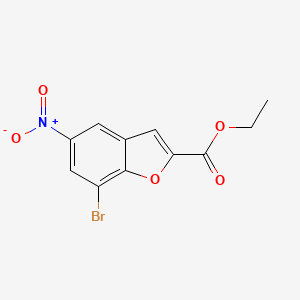


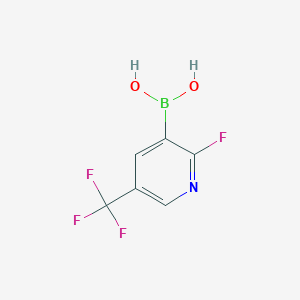
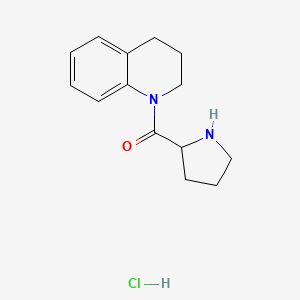

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)
